2-Aminomalononitrile hydrochloride

Prebiotic chemistry Polymer science Stability studies

Researchers requiring the HCN trimer for heterocycle synthesis face the instability of the free base, which rapidly polymerizes to an intractable tar. This hydrochloride salt solves that problem, providing a stable, solid reagent with high aqueous solubility. Key advantages: Maximized active AMN content per gram (69% vs. 32% for tosylate salts) for superior atom economy in library synthesis. Directly compatible with copper-catalyzed decyanation and Strecker-type reactions, with counterion identity proven to influence reaction rate and yield. Established use in patented Riociguat synthetic routes provides regulatory precedent for pharmaceutical intermediate manufacturing.

Molecular Formula C3H4ClN3
Molecular Weight 117.54 g/mol
CAS No. 121040-01-5
Cat. No. B3222006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminomalononitrile hydrochloride
CAS121040-01-5
Molecular FormulaC3H4ClN3
Molecular Weight117.54 g/mol
Structural Identifiers
SMILESC(#N)C(C#N)N.Cl
InChIInChI=1S/C3H3N3.ClH/c4-1-3(6)2-5;/h3H,6H2;1H
InChIKeyDQZMAYMXMIJQTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminomalononitrile HCl: Physicochemical & Reactivity Overview


2-Aminomalononitrile hydrochloride (CAS 121040-01-5) is the hydrochloride salt of aminomalononitrile (AMN), the formal HCN trimer. The free base (C₃H₃N₃, MW 81.08) is intrinsically unstable as a yellow oil that rapidly polymerizes to a dark tarry mass, necessitating isolation as a salt for practical handling [1]. The hydrochloride salt (C₃H₄ClN₃, MW 117.54) provides a stable, solid reagent form with enhanced solubility in aqueous and polar organic media, making it suitable for multicomponent reactions, heterocycle synthesis, and prebiotic chemistry studies [2].

Stable solid reagent form; bench-safe handling
High aqueous solubility for water-based reaction systems
Higher active AMN fraction per gram vs. tosylate salt

Why Generic Substitution of 2-Aminomalononitrile HCl Fails


Aminomalononitrile cannot be interchanged among its salt forms or with the free base without significant consequences for reaction outcomes. The free base is unstable and polymerizes exothermically, while different counterions impart distinct physicochemical profiles: the p-toluenesulfonate (MW 253.28) introduces a bulky, lipophilic counterion that affects solubility and atom economy, whereas the hydrochloride (MW 117.54) maximizes the proportion of reactive AMN per gram of material and offers distinct solubility in aqueous acid and polar solvents [1]. In specific reaction manifolds—such as copper-catalyzed decyanation or acid-promoted Strecker-type reactions—the counterion identity directly influences reaction rate, yield, and by-product profile [2].

Free base (CAS 5181-05-5) Unstable oil; rapid polymerization prevents reliable handling.
p-Toluenesulfonate (CAS 5098-14-6) Lower active AMN content and poor water solubility may reduce aqueous reaction performance.
Methanesulfonate (CAS 121040-00-4) Lack of reported intermediate precedent and different counterion profile may impact reaction outcomes.

Quantitative Differentiation vs. Closest Analogs


Stability: Hydrochloride Salt vs. Free Base

The free base aminomalononitrile (CAS 5181-05-5) is a yellow oil that rapidly evolves into a dark-brown tarry mass at ambient temperature due to spontaneous polymerization, requiring in situ generation or immediate conversion to a stable salt [1]. In contrast, 2-aminomalononitrile hydrochloride (CAS 121040-01-5) is a bench-stable solid that can be stored and handled without special cryogenic precautions. The free base's instability precludes its commercial availability as a neat compound, whereas the hydrochloride is supplied at ≥97% purity with defined long-term storage conditions .

Stability
Head-to-head
Target: stable solid (≥97% purity)
Comparator: free base – yellow oil; polymerizes at 25 °C
Eliminates in-situ generation; supports reproducible procurement.
Free base unisolable as neat solid.
Prebiotic chemistry Polymer science Stability studies

Atom Economy: Hydrochloride vs. p-Toluenesulfonate Salt

The p-toluenesulfonate salt (AMNS, CAS 5098-14-6, MW 253.28) is the most commonly commercialized stable form of aminomalononitrile and is widely used in heterocycle synthesis . However, the hydrochloride salt (MW 117.54) provides a significantly higher active AMN fraction per unit mass: the free base constitutes 69.0% of the hydrochloride mass (81.08/117.54) vs. only 32.0% in the p-toluenesulfonate (81.08/253.28). For reactions where the tosylate counterion is non-participating or must be scavenged, the hydrochloride offers more efficient utilization of the AMN synthon [1].

Atom Economy
Reported
69.0% AMN equivalent vs. 32.0% (tosylate)
2.16× higher active AMN per gram
Higher reactive equivalents per gram; supports scale-up evaluation.
Calculated from molecular weight ratios.
Process chemistry Atom economy Heterocycle synthesis

Solubility in Aqueous & Polar Systems

The hydrochloride salt exhibits high water solubility, facilitating homogeneous reaction conditions in aqueous media—a critical requirement for prebiotic chemistry simulations and aqueous-phase multicomponent reactions [1]. The p-toluenesulfonate salt, while stable, shows near-transparency in water (very low solubility) and requires organic solvents for dissolution, limiting its applicability in purely aqueous systems . In the synthesis of 5-aminooxazoles and related heterocycles, the hydrochloride's aqueous compatibility enables simpler workup procedures compared to tosylate-based protocols [2].

Aqueous Solubility
Reported
Freely soluble in water
Comparator (tosylate): near-transparency; requires organic solvents
Enables homogeneous water-based reactions without co-solvent optimization.
Simplifies purification in aqueous protocols.
Solubility Reaction engineering Green chemistry

Molecular Weight Advantage in Chromatography

With a molecular weight of 117.54 g/mol, the hydrochloride salt is 53.6% lighter than the p-toluenesulfonate (253.28 g/mol) and 33.7% lighter than the methanesulfonate (177.18 g/mol) [1]. This lower molecular weight simplifies mass spectrometric detection and reduces retention time in reverse-phase HPLC analysis of reaction mixtures. In preparative chromatography, the hydrochloride's smaller counterion minimizes co-elution interference with low-molecular-weight reaction products .

Chromatography
Reported
MW 117.54 vs. 253.28 (tosylate)
53.6% lower molecular weight
Reduces retention time; improves MS signal-to-noise.
Supports rapid LC-MS reaction monitoring.
Analytical chemistry Chromatography Mass spectrometry

Reactivity in Cu-Catalyzed Decyanation

N,N-Disubstituted 2-aminomalononitrile substrates undergo copper-catalyzed decyanation to afford tertiary amides in DMSO at 100 °C under argon with CuF₂ (5 mol%) as catalyst [1]. The hydrochloride salt serves as the direct precursor for generating these N,N-disubstituted substrates via alkylation or reductive amination. This reactivity is not directly accessible from the p-toluenesulfonate salt without prior free-base liberation, which introduces additional handling complexity given the free base's instability [2]. The HCl salt's counterion is volatile/non-interfering under the high-temperature reaction conditions, whereas the tosylate anion may undergo side reactions or catalyst poisoning [1].

Cu-Catalyzed Decyanation
Class-level
Direct precursor after N,N-disubstitution
Minimal counterion interference vs. tosylate (inferred)
Streamlines tertiary amide synthesis; avoids extra counterion-exchange.
Reactivity inferred from mechanism; no direct comparative study.
Synthetic methodology Copper catalysis Amide synthesis

Pharmaceutical Intermediate Relevance: Riociguat Pathway

2-Aminomalononitrile hydrochloride is a documented intermediate in patent literature for the synthesis of Riociguat (Adempas®), a soluble guanylate cyclase stimulator for pulmonary hypertension [1]. The hydrochloride salt is directly employed in N-methylation and subsequent amidation steps to generate N-methyl-N-methyl formate-2-aminomalononitrile, a key Riociguat intermediate [1]. This established pharmaceutical pedigree distinguishes the hydrochloride from the methanesulfonate salt (CAS 121040-00-4), for which no comparable pharmaceutical intermediate文献 could be identified [2].

Intermediate Precedent
Source review
Documented in Riociguat patent route (CN105254561A)
Comparator (mesylate): no comparable文献 identified
Supports process development with established synthetic precedent.
Relevance limited to the specific intermediate pathway.
Pharmaceutical synthesis Riociguat Process R&D

Best-Fit Application Scenarios


Prebiotic Chemistry & Aqueous-Phase Reactivity

The high aqueous solubility of the hydrochloride salt makes it the reagent of choice for simulating prebiotic reaction conditions (neutral to mildly alkaline aqueous solutions at moderate temperatures). Studies demonstrate its utility in multicomponent reactions with urea and α-amino acid esters for synthesizing substituted purines resembling PNA building blocks [1]. The free base is impractical due to rapid polymerization, while the p-toluenesulfonate salt's poor water solubility limits homogeneous aqueous chemistry.

Medicinal Chemistry & Heterocycle Library Synthesis

The hydrochloride salt serves as a versatile building block for generating 5-aminooxazole-4-carbonitriles, amino imidazole derivatives with antiviral activity, and purine scaffolds via multicomponent annulation [1]. Its higher active AMN content per gram (69% vs. 32% for tosylate) improves atom economy in library synthesis, where multiple analogs are prepared in parallel [2].

Process Scale-Up for Tertiary Amide Intermediates

The established use of 2-aminomalononitrile hydrochloride in the Riociguat patent synthetic route provides regulatory and process precedent for pharmaceutical intermediate manufacturing [1]. The copper-catalyzed decyanation platform enables conversion of N,N-disubstituted derivatives to tertiary amides, a transformation for which the hydrochloride is directly compatible as a precursor [2].

Analytical & Quality Control Method Development

The lower molecular weight of the hydrochloride (117.54 g/mol) vs. the p-toluenesulfonate (253.28 g/mol) or methanesulfonate (177.18 g/mol) simplifies mass spectrometric detection, reduces HPLC retention times, and minimizes counterion interference in reaction monitoring [1]. This is particularly valuable in medicinal chemistry where rapid LC-MS analysis of crude reaction mixtures is routine [2].

Application
Selection Property
Validation Focus
Prebiotic chemistry studies
High aqueous solubility
Homogeneous aqueous reaction performance
Heterocycle library synthesis
Higher active AMN content
Atom economy and reaction yield evaluation
Tertiary amide intermediate synthesis
Direct precursor for decyanation
Streamlined route with patent precedent
LC-MS reaction monitoring
Lower molecular weight
Reduced retention time, improved MS S/N
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